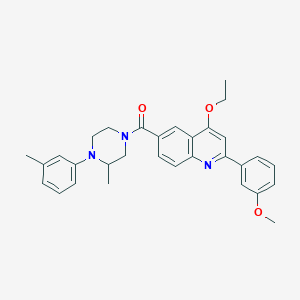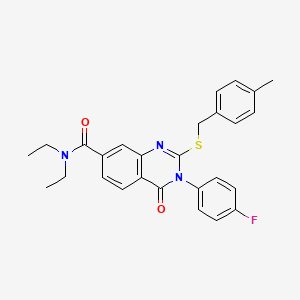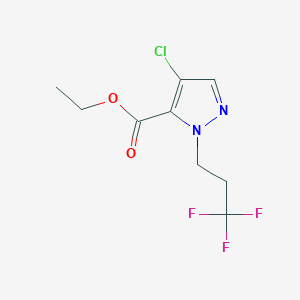
ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate, also known as TCPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves its ability to dephosphorylate specific tyrosine residues on target proteins, thereby regulating their activity. This compound has been shown to target various proteins involved in signaling pathways such as the MAPK/ERK pathway, the JAK/STAT pathway, and the PI3K/AKT pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its target proteins and the signaling pathways in which they are involved. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In immune cells, this compound has been found to regulate the activity of T cells and B cells, thereby modulating the immune response. In neurons, this compound has been implicated in the regulation of synaptic plasticity and memory formation.
実験室実験の利点と制限
One of the advantages of using ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate in lab experiments is its specificity towards certain tyrosine residues, which allows for targeted regulation of specific signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may affect the activity of non-target proteins and pathways.
将来の方向性
There are several future directions for research on ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate. One area of interest is the development of novel this compound inhibitors and activators for therapeutic applications in cancer and other diseases. Another area of research is the identification of new target proteins and signaling pathways regulated by this compound. Additionally, further studies on the role of this compound in neuronal signaling and synaptic plasticity may provide insights into the mechanisms underlying learning and memory.
合成法
The synthesis of ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with ethyl 3,3,3-trifluoropropionate in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound in high purity.
科学的研究の応用
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurobiology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain signaling pathways. In immunology, this compound has been found to play a crucial role in regulating the activity of immune cells such as T cells and B cells. In neurobiology, this compound has been implicated in the regulation of neuronal signaling and synaptic plasticity.
特性
IUPAC Name |
ethyl 4-chloro-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)7-6(10)5-14-15(7)4-3-9(11,12)13/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNPQYWRZXEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)
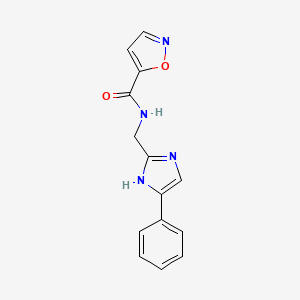
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)

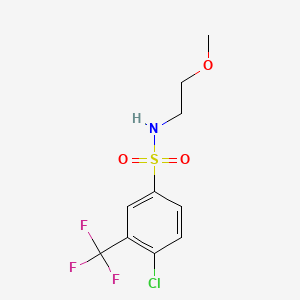
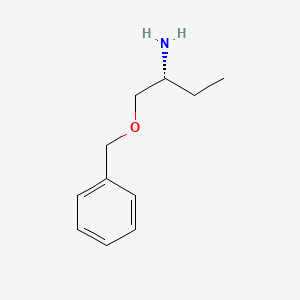
![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)
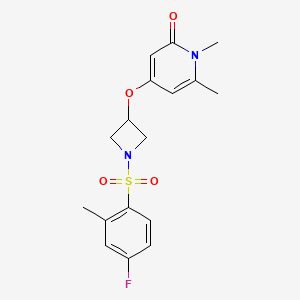
![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)

